molecular formula C9H10O5 B12390112 Syringic acid-d6

Syringic acid-d6

Cat. No.: B12390112
M. Wt: 204.21 g/mol
InChI Key: JMSVCTWVEWCHDZ-WFGJKAKNSA-N
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Description

Syringic acid-d6 is a deuterated form of syringic acid, a naturally occurring phenolic compound found in various plants, including rice, olives, and walnuts . The deuterium atoms replace the hydrogen atoms in the molecular structure, making it useful for various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Syringic acid-d6 can be synthesized through several methods. One common approach involves the methylation of gallic acid using a methyl donor such as S-adenosyl methionine (SAM) in the presence of an O-methyltransferase enzyme . The reaction conditions typically include a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound often involves chemical synthesis due to the high demand for purity and yield. The process may include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are carefully monitored to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Syringic acid-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of syringic acid-d6 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Syringic acid-d6 is unique due to its deuterated nature, which enhances its stability and makes it suitable for specific analytical techniques. Similar compounds include:

These compounds share common features but differ in their specific applications and molecular interactions.

Properties

Molecular Formula

C9H10O5

Molecular Weight

204.21 g/mol

IUPAC Name

4-hydroxy-3,5-bis(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C9H10O5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10H,1-2H3,(H,11,12)/i1D3,2D3

InChI Key

JMSVCTWVEWCHDZ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)O

Origin of Product

United States

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